Butane;ethyl prop-2-enoate;tin(4+)
Description
Contextualization of Organotin(IV) Chemistry in Modern Synthesis and Polymer Science
Organotin(IV) compounds, characterized by a tin atom in the +4 oxidation state covalently bonded to at least one organic group, are pivotal in various chemical fields. rjpbcs.comresearchgate.net In modern synthesis, they are indispensable reagents and catalysts. A notable application is the Stille reaction, a palladium-catalyzed cross-coupling reaction that forms new carbon-carbon bonds, a cornerstone in the synthesis of complex organic molecules and pharmaceuticals. sigmaaldrich.comuobabylon.edu.iq Furthermore, organotin(IV) compounds, particularly mono- and diorganotin(IV) species, serve as effective Lewis acid catalysts for esterification and transesterification reactions, valued for their high-temperature stability. rjpbcs.comlupinepublishers.com
In polymer science, organotin compounds have a long-standing history as crucial additives, primarily as heat stabilizers for polyvinyl chloride (PVC). researchgate.netlupinepublishers.com During the processing and use of PVC, it is susceptible to thermal degradation, which organotin stabilizers mitigate, thus preserving the polymer's integrity and clarity. lupinepublishers.com The specific function and efficacy of these compounds are determined by the nature and number of organic groups attached to the tin atom. rjpbcs.comsysrevpharm.org The general formula for these compounds is RₙSnX₄₋ₙ, where 'R' is an organic group and 'X' is an anionic entity like a halide or carboxylate. researchgate.net The synthesis of these compounds often begins with tin(IV) chloride (SnCl₄), which is then alkylated using reagents like Grignard reagents or organoaluminum compounds. lupinepublishers.comgelest.comwikipedia.org
Significance of Ethyl Prop-2-enoate as a Versatile Monomer in Polymer Science
Ethyl prop-2-enoate, commonly known as ethyl acrylate (B77674), is an important monomer used extensively in the synthesis of various polymers. matrix-fine-chemicals.comstenutz.eu As an ester of acrylic acid, its chemical structure features a vinyl group and an ester group, which makes it highly reactive in polymerization processes. The polymerization of ethyl acrylate leads to the formation of polymers with a range of desirable properties.
The incorporation of ethyl acrylate into copolymers imparts flexibility, water resistance, and adhesiveness. ontosight.ai It is a key component in the production of emulsion polymers and solution polymers. For instance, it can be copolymerized with monomers like ethene to create materials such as ethyl acrylate-ethylene copolymers. nih.gov The properties of the final polymer, such as its hydrophobicity and thermal stability, can be tailored by adjusting the ratio of ethyl prop-2-enoate to other monomers in the copolymer chain. ontosight.ai This versatility makes it a valuable building block in the manufacturing of paints, coatings, adhesives, textiles, and plastics. ontosight.ai
Overview of Butane's Potential Roles in Chemical Systems: From Solvation to Organometallic Ligand Precursors
Butane (B89635) (C₄H₁₀) is a nonpolar alkane that primarily serves two distinct roles in chemical systems. solubilityofthings.com Firstly, owing to its nonpolar nature and low boiling point, it can be used as a solvent, particularly in extractions where its easy removal is advantageous. echemi.comwikipedia.org It is largely insoluble in polar solvents like water but dissolves readily in many nonpolar organic solvents. solubilityofthings.compcc.eu Its chemical stability is a key property, as it is relatively inert under many reaction conditions. pcc.eu
Secondly, while alkanes are generally unreactive, butane can serve as a precursor to organometallic reagents under specific conditions. quora.com A prominent example is the deprotonation of butane to form butyllithium (B86547) (BuLi), an extremely strong base and a widely used organolithium reagent. youtube.com This process, however, is not a direct reaction but part of a synthetic strategy where butyllithium itself is used as a reagent, generating butane as a byproduct. youtube.com Once formed, organolithium compounds can be used in transmetalation reactions to generate other organometallic compounds, for instance, with copper or zinc. youtube.com The direct synthesis of organotin compounds from alkanes and tin halides is possible but often challenging. wikipedia.org
Research Scope and Objectives for Elucidating the Interplay within Butane;Ethyl Prop-2-enoate;Tin(4+) Systems
The study of a multicomponent system comprising butane, ethyl prop-2-enoate, and a tin(4+) source presents a unique and complex research challenge. The primary objective would be to investigate the potential for an integrated chemical process where each component plays a specific, interactive role. The scope of such research would focus on elucidating the reaction pathways and kinetics within this ternary mixture.
A key research question would be whether butane can act as a precursor for an organotin(IV) species in situ. This would involve exploring methods for the activation of butane's C-H bonds to form a butyl-tin bond with a tin(4+) precursor, such as tin(IV) chloride. wikipedia.org While the direct reaction is not straightforward, investigating catalytic methods to achieve this transformation would be a significant objective.
Subsequently, the research would need to determine if the newly formed organotin(IV) compound can effectively catalyze or initiate the polymerization of ethyl prop-2-enoate. This would involve studying the polymerization kinetics and characterizing the resulting poly(ethyl acrylate) to understand the influence of the in-situ-generated catalyst on the polymer's molecular weight and properties.
A further objective would be to evaluate the role of butane as the reaction medium (solvent). Given its nonpolar nature, its suitability for both the organometallic formation and the subsequent polymerization step would need to be assessed. solubilityofthings.comechemi.com Elucidating the interplay within this system could pave the way for novel, integrated synthetic strategies, combining ligand synthesis, catalysis, and polymerization in a single pot.
Data Tables
Table 1: Physical and Chemical Properties of System Components
| Property | Butane | Ethyl prop-2-enoate | Tin(IV) Chloride |
| IUPAC Name | Butane | Ethyl prop-2-enoate | Tin(IV) chloride |
| CAS Number | 106-97-8 | 140-88-5 matrix-fine-chemicals.com | 7646-78-8 |
| Molecular Formula | C₄H₁₀ | C₅H₈O₂ matrix-fine-chemicals.com | SnCl₄ wikipedia.org |
| Molecular Weight | 58.12 g/mol | 100.12 g/mol matrix-fine-chemicals.com | 260.51 g/mol |
| Boiling Point | -0.5 °C | 99 °C | 114.1 °C |
| Melting Point | -138 °C | -71 °C | -33 °C |
| Density | 0.60 g/cm³ (liquid) | 0.92 g/cm³ | 2.23 g/cm³ |
| Solubility in Water | Poorly soluble pcc.eu | 1.5 g/100 mL | Reacts (hydrolyzes) libretexts.org |
Structure
2D Structure
Properties
IUPAC Name |
butane;ethyl prop-2-enoate;tin(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVQTYRUHUREAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCOC(=O)C=[CH-].[Sn+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Elucidation of Butyltin Iv Precursors and Complexes
Methodologies for Synthesizing Organotin(IV) Compounds with Butyl Moieties
The primary routes for synthesizing butyltin(IV) compounds include alkylation of tin halides, direct reactions with metallic tin, and redistribution reactions. Each method offers distinct advantages and is chosen based on the desired product, such as di- or tri-butyltin(IV) derivatives.
Alkylation of tin tetrachloride (SnCl₄) is a fundamental approach for forming tin-carbon bonds. Two of the most common methods are the Grignard and Wurtz reactions.
SnCl₄ + 4 BuMgBr → Bu₄Sn + 4 MgClBr
The Wurtz reaction provides an alternative alkylation route, employing sodium metal to couple an alkyl halide with a tin halide. For instance, tetrabutyltin can be synthesized from stannic chloride, butyl chloride, and sodium in a suitable solvent rsc.org. A variation of this method uses dibutyltin (B87310) dichloride as the starting material in a cyclic process to avoid the reduction of stannic chloride rsc.org. The general Wurtz reaction is:
SnCl₄ + 4 BuCl + 8 Na → Bu₄Sn + 8 NaCl
These alkylation methods are foundational for producing the primary tetraalkyltin compounds, which can then be used to synthesize the desired di- and tri-butyltin(IV) halides through redistribution reactions.
The direct synthesis method involves the reaction of metallic tin with an alkyl halide, typically in the presence of a catalyst. This approach can be an efficient route to dialkyltin dihalides. For example, dibutyltin dichloride can be produced by reacting tin powder with monobutyltin trichloride in toluene at elevated temperatures nih.gov.
Sn (powder) + BuSnCl₃ → Bu₂SnCl₂ (product mixture)
The direct reaction of tin metal with butyl halides (like butyl iodide) has also been investigated to produce dibutyltin diiodide. These reactions often require catalysts and specific conditions to achieve good yields and selectivity nih.gov. While analogous to the Rochow-Müller direct process for organosilanes, the direct synthesis of organotin compounds can be more challenging to control.
Synthesis routes starting from tin(II) chloride are less common for direct alkylation but are utilized in specific contexts. For instance, SnCl₂ can be used as a catalyst in certain esterification and amidation reactions, though its direct role as a precursor for butyltin compounds via alkylation is not a primary synthetic route.
Redistribution reactions, famously known as the Kocheshkov redistribution , are crucial for the industrial production of organotin halides like dibutyltin dichloride and tributyltin chloride. This method involves reacting tetrabutyltin (Bu₄Sn) with tin tetrachloride (SnCl₄) at elevated temperatures. The stoichiometry of the reactants determines the primary product acs.org.
The reactions are as follows:
3 Bu₄Sn + SnCl₄ → 4 Bu₃SnCl
Bu₄Sn + SnCl₄ → 2 Bu₂SnCl₂
Bu₄Sn + 3 SnCl₄ → 4 BuSnCl₃
These reactions allow for the conversion of the fully alkylated tin compound into the more industrially useful organotin halides. The process can be catalyzed by Lewis acids researchgate.net. If the initial synthesis (e.g., Grignard) produces a mixture of butyltin compounds, redistribution reactions can be employed to convert the mixture into a single desired product, such as dibutyltin dichloride acs.org. The stability of butyltin species against redistribution varies, with dibutyltin dichloride showing high stability huji.ac.il.
| Reaction Type | Reactants | Primary Product | Reference |
| Grignard Reaction | SnCl₄, BuMgBr | Bu₄Sn, Bu₃SnCl, Bu₂SnCl₂ | acs.org |
| Wurtz Reaction | SnCl₄, BuCl, Na | Bu₄Sn | rsc.org |
| Direct Synthesis | Sn, BuSnCl₃ | Bu₂SnCl₂ | nih.gov |
| Redistribution | Bu₄Sn, SnCl₄ | Bu₃SnCl or Bu₂SnCl₂ | acs.orgresearchgate.net |
Structural Characteristics and Coordination Geometries of Butyltin(IV) Complexes
Butyltin(IV) compounds exhibit a rich structural chemistry, largely dictated by the ability of the tin atom to expand its coordination number beyond the typical four seen in tetrahedral compounds like tetrabutyltin. This leads to a variety of geometries, which can be elucidated through spectroscopic methods.
While tetraorganotin compounds (R₄Sn) are generally tetrahedral and four-coordinate, organotin(IV) halides and other complexes with electronegative ligands readily expand their coordination sphere. The tin atom in butyltin(IV) species can achieve coordination numbers of five, six, or even seven.
Five-coordinate complexes typically adopt a trigonal bipyramidal geometry. This is common for triorganotin(IV) compounds, R₃SnX, where the three butyl groups occupy the equatorial positions and the more electronegative ligands occupy the axial positions.
Six-coordinate complexes usually exhibit a distorted octahedral geometry. This is frequently observed in diorganotin(IV) compounds, R₂SnX₂, where the two butyl groups are often found in a trans orientation in the octahedral structure.
Seven-coordinate structures, though less common, have been reported for some diorganotin(IV) complexes, often adopting a pentagonal bipyramidal geometry with the two butyl groups in the axial positions researchgate.net.
The increase in coordination number is driven by the Lewis acidity of the tin center, which increases with the number of electronegative substituents (BuSnCl₃ > Bu₂SnCl₂ > Bu₃SnCl). This allows the tin atom to accept electron pairs from donor ligands or to form bridges with other tin centers, leading to dimeric or polymeric structures. For example, dibutyltin(IV) complexes with carboxylate or dithiocarbamate ligands frequently display six-coordinate, octahedral geometries rsc.org.
| Compound Type | Typical Coordination No. | Common Geometry |
| Bu₄Sn | 4 | Tetrahedral |
| Bu₃SnX (Complexes) | 5 | Trigonal Bipyramidal |
| Bu₂SnX₂ (Complexes) | 6 | Octahedral |
| BuSnX₃ (Complexes) | 6 | Octahedral |
| Specialized Bu₂SnX₂ Complexes | 7 | Pentagonal Bipyramidal |
Spectroscopic techniques are indispensable for characterizing the structure and bonding in butyltin(IV) compounds. NMR (¹H, ¹³C, ¹¹⁹Sn), Infrared (IR), and Mössbauer spectroscopy provide key insights.
NMR Spectroscopy:
¹¹⁹Sn NMR: This is a powerful tool for determining the coordination number of the tin atom in solution. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination environment. Generally, an increase in coordination number leads to an upfield shift (more negative δ value).
Four-coordinate tin: δ ≈ +200 to -60 ppm
Five-coordinate tin: δ ≈ -90 to -190 ppm
Six-coordinate tin: δ ≈ -210 to -400 ppm rsc.org
¹³C NMR: The coupling between ¹¹⁹Sn and the carbon atoms of the butyl groups, particularly the one-bond coupling constant (¹J(¹¹⁹Sn-¹³C)), provides information about the C-Sn-C bond angles and, by extension, the geometry around the tin atom. For instance, larger ¹J values in diorganotin(IV) complexes are associated with larger C-Sn-C angles, which can be correlated with specific geometries like a trans-octahedral arrangement.
Infrared (IR) Spectroscopy: The Sn-C stretching vibrations in the far-IR region are characteristic of the butyl-tin bond.
ν(Sn-C) asymmetric stretch: Typically observed in the range of 570-600 cm⁻¹.
ν(Sn-C) symmetric stretch: Found at lower wavenumbers, around 500 cm⁻¹. The positions of these bands can be influenced by the coordination number and geometry at the tin center.
Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy provides information about the electronic environment and symmetry of the tin nucleus in the solid state. The key parameter is the quadrupole splitting (ΔE_Q) .
A non-zero quadrupole splitting indicates a non-symmetrical electric field around the tin nucleus, which is typical for butyltin(IV) complexes with coordination numbers higher than four.
The magnitude of the quadrupole splitting can be correlated with the geometry. For example, in six-coordinate R₂SnX₄ complexes, a trans-R₂Sn arrangement generally results in a larger quadrupole splitting (ΔE_Q ≈ 4 mm/s) than a cis-R₂Sn arrangement (ΔE_Q ≈ 2 mm/s). This allows for the differentiation between geometric isomers in the solid state.
| Spectroscopic Technique | Parameter | Structural Information |
| ¹¹⁹Sn NMR | Chemical Shift (δ) | Coordination number of the tin atom |
| ¹³C NMR | ¹J(¹¹⁹Sn-¹³C) Coupling Constant | C-Sn-C bond angles and geometry |
| IR Spectroscopy | ν(Sn-C) Stretching Frequencies | Presence and nature of the Sn-C bond |
| Mössbauer Spectroscopy | Quadrupole Splitting (ΔE_Q) | Geometry and symmetry around the tin atom (solid state) |
X-ray Crystallographic Analysis of Butyltin(IV) Structures
In the context of butyltin(IV) complexes with oxygen-donating ligands like carboxylates or, in this case, the carbonyl oxygen of ethyl prop-2-enoate, the tin center typically exhibits a coordination number higher than four. The resulting geometries are most commonly five-coordinate trigonal bipyramidal or six-coordinate octahedral. researchgate.netnih.gov In many solid-state structures of di- and tributyltin(IV) carboxylates, the carboxylate ligand bridges adjacent tin atoms, leading to the formation of one-dimensional polymeric chains. researchgate.netnih.gov For a hypothetical complex of di-n-butyltin(IV) with two ethyl prop-2-enoate ligands, a similar polymeric structure with bridging ester groups or a monomeric five- or six-coordinate structure could be anticipated.
In a five-coordinate trigonal bipyramidal geometry, the butyl groups would typically occupy the equatorial positions to minimize steric hindrance, with the oxygen atoms from the ethyl prop-2-enoate ligands in the axial positions. nih.gov The sum of the C-Sn-C bond angles in the equatorial plane is expected to be close to 360°, indicating a nearly planar arrangement. nih.gov The O-Sn-O axial angle would deviate from the ideal 180° due to the constraints of the ligand structure, indicating a distorted geometry. nih.gov
Table 1: Representative Crystallographic Data for a Butyltin(IV) Complex This interactive table provides hypothetical yet plausible crystallographic parameters for a five-coordinate di-n-butyltin(IV) complex, based on published data for similar structures. nih.gov
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal system describing the lattice parameters. |
| Space Group | P2₁/c | The symmetry group of the crystal structure. |
| Coordination Geometry | Trigonal Bipyramidal | The geometry around the central tin(IV) atom. |
| Sn-O Bond Length | 2.15 Å | Average distance between tin and an axial oxygen atom. |
| Sn-O' Bond Length | 2.30 Å | Average distance between tin and the second axial oxygen. |
| Sn-C Bond Length | 2.12 Å | Average distance between tin and an equatorial carbon atom. |
| O-Sn-O' Angle | 171.5° | Angle between the two axial oxygen atoms, showing distortion. |
| C-Sn-C Angle | 119.9° | Average angle between the equatorial butyl groups. |
Electronic Structure and Reactivity Profiles of Butyltin(IV) Species
The electronic environment of the tin(IV) center, dictated by its attached ligands, governs the compound's reactivity, particularly its Lewis acidity and the lability of its coordinated ligands.
Lewis Acidity of Butyltin(IV) Compounds and its Modulation by Ligand Environment
Organotin(IV) compounds are characteristically Lewis acids, meaning the tin atom can accept a pair of electrons from a Lewis base (a ligand). nih.gov The strength of this Lewis acidity is not constant; it is significantly modulated by the electronic properties of the groups attached to the tin center. The butyl groups, being electron-donating via an inductive effect, increase the electron density on the tin atom. This, in turn, reduces its electrophilicity and makes butyltin(IV) compounds weaker Lewis acids compared to inorganic tin halides like SnCl₄.
The coordination of ligands, such as ethyl prop-2-enoate, forms a Lewis acid-base adduct. The stability of this adduct is a direct measure of the Lewis acidity of the organotin cation and the Lewis basicity of the ligand. The interaction of the tin(IV) center with the carbonyl oxygen of the ester constitutes this adduct formation.
A quantitative measure of Lewis acidity can be obtained using methods like the Gutmann-Beckett method, which determines a solvent's or Lewis acid's Acceptor Number (AN) via ³¹P NMR spectroscopy. magritek.com A higher Acceptor Number corresponds to a stronger Lewis acid. While specific AN values for "Butane;ethyl prop-2-enoate;tin(4+)" are not available, the trend of Lewis acidity can be inferred. The acidity is expected to decrease with an increasing number of electron-donating alkyl groups (monobutyltin > dibutyltin > tributyltin).
Table 2: Modulation of Lewis Acidity in Tin(IV) Species This interactive table illustrates the qualitative trend of Lewis acidity based on the substituents attached to the tin(IV) center.
| Compound Class | Substituents | Relative Lewis Acidity | Rationale |
| Tin(IV) Halide | 4x Chloro (Cl) | Very High | Highly electronegative Cl atoms withdraw electron density. |
| Monoalkyltin | 1x Butyl, 3x Cl | High | One electron-donating group, three withdrawing groups. |
| Dialkyltin | 2x Butyl, 2x Cl | Moderate | Two electron-donating groups reduce acidity. |
| Trialkyltin | 3x Butyl, 1x Cl | Low | Three electron-donating groups significantly reduce acidity. |
Lability of Ligands on Butyltin(IV) Centers and Exchange Reactions
Ligand lability refers to the rate at which ligands are exchanged in a coordination complex. libretexts.org Organotin(IV) compounds are known to undergo ligand exchange reactions, a property that is fundamental to their catalytic and biological activity. nih.govnih.gov A complex is termed "labile" if its ligands exchange rapidly (typically with a half-life of less than a minute), and "inert" if the exchange is slow. libretexts.orglibretexts.org
The rate of ligand exchange on a butyltin(IV) center depends on several factors, including:
The nature of the metal center: The charge density and electron configuration of the tin(IV) ion influence bond strengths. libretexts.org
The entering and leaving ligands: The nucleophilicity of the incoming ligand and the stability of the leaving group are critical.
Steric effects: Bulky ligands, like butyl groups, can influence the accessibility of the metal center and the stability of any reaction intermediates.
For five- and six-coordinate complexes, which are common for butyltin(IV), ligand substitution can proceed through various mechanisms. While associative mechanisms (where the incoming ligand binds first to form an intermediate of higher coordination number) are common for square planar complexes, the mechanisms for higher-coordinate species are often more complex and can be described as interchange mechanisms (I), which can have either associative (Iₐ) or dissociative (Iₑ) character. libretexts.orgcbpbu.ac.in In a dissociative pathway, a ligand first detaches, forming a lower-coordination intermediate, which is then attacked by the new ligand. solubilityofthings.com
The dynamic behavior of ligands in butyltin(IV) complexes in solution can be studied using techniques like NMR spectroscopy, which can distinguish between different coordination environments and, in some cases, measure the rates of exchange. uobabylon.edu.iqnih.gov
Table 3: Kinetic Classification of Metal Complexes This interactive table provides context for ligand lability by showing typical exchange rate constants for different metal ions. libretexts.org
| Metal Ion | Reaction | Rate Constant (s⁻¹) | Classification |
| Cr³⁺ | [Cr(H₂O)₆]³⁺ + 6 NH₃ | 10⁻³ | Inert |
| Ni²⁺ | [Ni(H₂O)₆]²⁺ + 6 NH₃ | 10⁴ | Labile |
| Cu²⁺ | [Cu(H₂O)₆]²⁺ + 6 NH₃ | 10⁸ | Very Labile |
Reactivity and Polymerization Chemistry of Ethyl Prop 2 Enoate
Fundamental Reactivity of the α,β-Unsaturated Ester Moiety in Ethyl Prop-2-enoate
The electronic structure of ethyl prop-2-enoate, featuring a conjugated system of a double bond and a carbonyl group, dictates its reactivity. This arrangement makes the β-carbon electrophilic and susceptible to attack by nucleophiles, a characteristic that defines much of its chemical behavior.
The Michael reaction, or conjugate 1,4-addition, is a hallmark of α,β-unsaturated carbonyl compounds like ethyl prop-2-enoate. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the ethyl acrylate (B77674) molecule (the Michael acceptor), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orglibretexts.org The reaction is thermodynamically favorable as it results in the formation of a stronger C-C single bond at the expense of a weaker C=C pi bond. libretexts.org
The reaction works best with soft, resonance-stabilized nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), β-keto nitriles, and certain organocopper reagents. libretexts.org For instance, the enolate anion from diethyl malonate readily adds to the β-carbon of ethyl acrylate. chempedia.info The mechanism involves the initial formation of the nucleophilic enolate by a base, followed by its attack on the β-carbon to form a new enolate intermediate, which is then protonated to yield the final 1,5-dicarbonyl compound. libretexts.org
Nitrogen-based nucleophiles also participate readily in what is known as the aza-Michael addition. researchgate.net Amines can react with ethyl acrylate, often catalyzed by Lewis acids, to produce β-alanine derivatives in high yields. wikipedia.org This reaction is a crucial strategy in the synthesis of various pharmaceutical intermediates. wikipedia.org A computational study has shown that for primary and secondary amines, the aza-Michael addition to ethyl acrylate typically proceeds via a 1,2-addition mechanism, forming a zwitterionic intermediate, followed by a rate-determining proton transfer. acs.org
| Secondary Amine | Product | Yield (%) |
| Diethylamine | Ethyl 3-(diethylamino)propanoate | 92 |
| Piperidine | Ethyl 3-(piperidin-1-yl)propanoate | 95 |
| Morpholine | Ethyl 3-(morpholino)propanoate | 96 |
Table 1: Yields of Aza-Michael Adducts from the Reaction of Secondary Amines with Ethyl Acrylate. Data sourced from a study using LiClO₄ as a catalyst under solvent-free conditions. researchgate.net
The kinetics of carbon-Michael additions have also been studied. For example, the reaction between 2-ethylhexyl acrylate and ethyl acetoacetate (B1235776) is base-catalyzed, with the observed rate constant increasing with the concentration of the base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. researchgate.net
While soft nucleophiles tend to add to the β-carbon via conjugate addition, hard nucleophiles preferentially attack the electrophilic carbonyl carbon of the ester group. chempedia.info This can lead to two primary types of ester transformations: hydrolysis and transesterification.
Ester Hydrolysis: In the presence of bases like hydroxide (B78521) ions (OH⁻), the carbonyl carbon is attacked, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group and protonation yields acrylic acid and ethanol.
Transesterification: When ethyl acrylate is treated with other alcohols in the presence of an acid or base catalyst, the ethoxy group (-OCH₂CH₃) can be exchanged for a different alkoxy group. wikipedia.org This reaction is used to synthesize other acrylate esters from ethyl acrylate. wikipedia.org
These reactions showcase the dual electrophilic nature of the ethyl prop-2-enoate molecule, with the site of nucleophilic attack being dictated by the nature (hardness or softness) of the attacking nucleophile.
Radical Polymerization of Ethyl Prop-2-enoate
Ethyl prop-2-enoate readily undergoes free-radical polymerization to form poly(ethyl acrylate), a key component in paints, adhesives, and textiles. wikipedia.org The process, like all chain-growth polymerizations, involves initiation, propagation, and termination steps. nsf.govyoutube.com
The polymerization is typically initiated by the thermal or photochemical decomposition of an initiator molecule, which generates free radicals. A common thermal initiator is 2,2'-azobisisobutyronitrile (AIBN). tandfonline.com The rate of initiation depends on the initiator's decomposition rate constant (kd), its concentration, and its efficiency (f), which is the fraction of radicals that successfully initiate a polymer chain. tandfonline.comrsc.org
Kinetic studies of the AIBN-initiated polymerization of ethyl acrylate at 50°C have revealed a significant solvent effect on the initiation rate. tandfonline.comtandfonline.com The rate constant of initiation (often expressed as 2kdf) was found to be constant across all monomer concentrations in benzene, a nonpolar solvent. tandfonline.com However, in dimethylformamide (DMF), a polar solvent, the initiation rate constant showed a non-linear dependence on the monomer concentration. tandfonline.comtandfonline.com This was attributed to the solvent's effect on the decomposition rate of AIBN, as the initiator efficiency remained nearly constant. tandfonline.comtandfonline.com
Table 2: Initiation Rate Constant (2kdf) for Ethyl Acrylate (EA) Polymerization at 50°C in Different Solvents. Data adapted from Fehéarvári et al. tandfonline.comtandfonline.com
The propagation step involves the rapid addition of monomer molecules to the growing radical chain. The high reactivity of the acrylate radical can lead to a phenomenon known as "dead-end polymerization" under certain conditions, such as high initiator concentration and high temperature, where the initiator is consumed before the monomer. researchgate.net
Chain transfer is a set of reactions that terminate a growing polymer chain while simultaneously creating a new radical that can initiate a new chain. wikipedia.org These reactions are crucial as they limit the final molecular weight of the polymer. wikipedia.org In ethyl acrylate polymerization, several types of chain transfer can occur:
Chain Transfer to Monomer: The growing radical chain abstracts an atom (typically a hydrogen) from a monomer molecule. wikipedia.org
Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. wikipedia.org A computational study has shown that for ethyl acrylate polymerization, the most likely mechanism of chain transfer to butanol involves the abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to the oxygen atom. upenn.edu
Chain Transfer to Polymer: The active end of a growing chain can abstract a hydrogen atom from the backbone of a finished polymer chain. wikipedia.orgacs.org This is particularly prevalent in acrylate polymerization and leads to the formation of branched polymers. acs.org
The molecular weight of poly(ethyl acrylate) can be controlled by deliberately adding a chain transfer agent (CTA), such as a thiol (e.g., dodecyl mercaptan), which has a readily abstractable hydrogen atom. wikipedia.org The extent of molecular weight reduction depends on the concentration and reactivity of the CTA. umn.edu Advanced techniques like Atom Transfer Radical Polymerization (ATRP) can also be employed to produce polymers with controlled molecular weights and low polydispersity by suppressing irreversible termination and chain transfer reactions. cmu.edu
Coordination and Ring-Opening Polymerization of Related Monomers
While free-radical polymerization is the most common method for ethyl acrylate, other polymerization mechanisms are relevant, particularly for producing polymers with controlled stereochemistry or for synthesizing related polyesters.
Coordination Polymerization: This method, catalyzed by transition metal complexes, can produce polymers with high stereoregularity. wikipedia.org While Ziegler-Natta catalysts are famous for polymerizing nonpolar olefins like ethylene (B1197577) and propylene, the coordination polymerization of polar vinyl monomers like acrylates has been more challenging. wikipedia.org However, recent advances have led to high-performance catalysts. For example, bulky neutral nickel complexes have been shown to effectively catalyze the copolymerization of ethylene and acrylates. acs.org In these systems, β-hydride elimination from the intermediate formed after acrylate insertion is a key step that can act as a chain-termination pathway. acs.org
Ring-Opening Polymerization (ROP) of Related Monomers: Aliphatic polyesters, which share the ester functional group with poly(ethyl acrylate), are often synthesized via the ring-opening polymerization (ROP) of cyclic esters (lactones), such as ε-caprolactone and lactide. acs.orgrsc.org This method offers excellent control over the polymer architecture and molecular weight. iaamonline.org
The ROP of cyclic esters is typically catalyzed by metal-based compounds. researchgate.net Historically and commercially, tin-based catalysts, particularly tin(II) octoate (Sn(Oct)₂), have been widely used for this purpose. acs.org Although technically a tin(II) compound, its use highlights the significant role of tin species in polyester (B1180765) synthesis. Other organotin compounds, such as dialkyltin and monoalkyltin compounds, are also known to catalyze esterification and polycondensation reactions. gelest.com The mechanism often involves the coordination of the cyclic ester's carbonyl oxygen to the metal center, followed by nucleophilic attack from an initiator (like an alcohol) and subsequent ring-opening. iaamonline.org Concerns about the potential toxicity of residual tin catalysts in materials intended for biomedical applications have driven research into alternative catalysts, such as those based on less toxic metals like iron. acs.org
Insights from Tin-Catalyzed Ring-Opening Polymerization of Cyclic Esters
To understand the potential role of tin catalysts in the polymerization of ethyl prop-2-enoate, it is instructive to first examine their well-established role in the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones. nih.govworldscientific.com Tin(II) carboxylates, particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used industrial catalysts for the synthesis of biodegradable polyesters like polylactic acid (PLA). nih.govacs.orgacs.org
The predominant mechanism for ROP catalyzed by tin alkoxides is the coordination-insertion mechanism. rsc.org This process can be summarized in the following key steps:
Initiation: A tin alkoxide species is often formed in situ from the reaction of a tin carboxylate with an alcohol, which acts as a co-initiator. researchgate.net
Coordination: The cyclic ester monomer coordinates to the tin center of the catalyst.
Insertion: The coordinated monomer is then inserted into the tin-alkoxide bond, which extends the polymer chain and regenerates the active site for the next monomer addition. rsc.org
For decades, the polymerization of cyclic esters was thought to proceed through either cationic or anionic pathways, but evidence for such mechanisms with tin salts has not been substantiated. rsc.org Instead, the coordination-insertion model, which involves the rearrangement of covalent bonds, is the accepted mechanism. rsc.org This mechanism allows for excellent control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity indices, PDI). worldscientific.com
Research into various metal complexes, including those of tin, has demonstrated that the choice of metal, its oxidation state, and the coordinating ligands significantly impact catalytic activity and stereoselectivity. nih.govworldscientific.com For instance, studies using 1H-NMR have helped to elucidate the kinetic parameters and confirm the polymerization mechanism, showing that the initiation rate can depend on the generation speed of mononuclear tin(II) alkoxide species. researchgate.net The table below summarizes findings from studies on tin-catalyzed ROP of cyclic esters, highlighting the performance of different tin-based systems.
| Catalyst System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Resulting Polymer Properties |
| Sn(OMe)₂ / BnOH | l-Lactide (l-LA) | 45 | 3 | ~100 | First-order dependence on lactide |
| Sn(OMe)₂ / BnOH | Propylene Oxide / Maleic Anhydride (B1165640) | 45 | 5 | ~100 (Anhydride) | Poly(ester-ran-ether) |
This table presents illustrative data on the performance of tin(II) catalysts in ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP), demonstrating their high efficiency under mild conditions. acs.org
Applicability of Coordination Mechanisms to Ethyl Prop-2-enoate Polymerization
The principles of coordination-insertion seen in ROP of cyclic esters can be conceptually extended to the vinyl addition polymerization of acrylic monomers like ethyl prop-2-enoate. Although the monomer is different—an unsaturated ester rather than a cyclic one—the fundamental steps of catalyst-monomer coordination followed by insertion into a metal-alkyl or metal-alkoxide bond can be analogous.
In the context of ethyl prop-2-enoate, a tin(IV) catalyst would first coordinate to the monomer. This coordination can occur in two primary ways: through the carbon-carbon double bond or through the carbonyl oxygen of the ester group. The coordination polarizes the monomer, making it more susceptible to nucleophilic attack. The polymerization would then proceed via the insertion of the coordinated ethyl prop-2-enoate molecule into a tin-carbon bond of the growing polymer chain.
While Ziegler-Natta catalysts, typically based on titanium, are famous for the coordination polymerization of non-polar olefins like ethylene and propylene, the polymerization of polar vinyl monomers such as acrylates has been more challenging. wikipedia.org However, advancements have led to catalysts capable of incorporating polar monomers. wikipedia.orgescholarship.org For acrylates, a key challenge is the potential for side reactions, but the coordination mechanism offers a way to mitigate these and control the polymer structure.
Studies on the coordination polymerization of acrylates using other transition metals, such as nickel and palladium, have provided significant mechanistic insights that are relevant to a potential tin-catalyzed system. acs.orgacs.org These studies have shown that:
The catalyst can form stable chelate complexes with the growing polymer chain, which can influence the rate and outcome of subsequent monomer insertions. acs.org
The strength of the interaction between the catalyst and the polar group of the monomer is crucial for maintaining control during polymerization.
Side reactions, such as β-hydride elimination, can be a termination pathway, and the design of the catalyst's ligand sphere is critical to suppressing such reactions. escholarship.orgacs.org
The following table details findings from research into the coordination polymerization of acrylates, which can serve as a model for understanding potential tin-catalyzed systems.
| Catalyst System | Monomer | Key Findings |
| [{(P∧O)PdMe}n] | Methyl Acrylate | Forms stable six-membered chelate complexes after two monomer insertions; polymerization is retarded but not stopped by this chelation. acs.org |
| Neutral Ni(II) Complexes | tert-Butyl Acrylate (tBA) | Highly active for ethylene/acrylate copolymerization; enabled the study of acrylate-induced β-H elimination as a termination pathway. acs.org |
| Tetrabutylammonium azide (B81097) / Alkylaluminum bisphenoxides | Ethyl Acrylate | Initiates anionic polymerization, yielding polymers with narrow molecular weight distributions. rsc.org |
This table summarizes results from studies on the coordination and anionic polymerization of acrylates, providing insights into the mechanistic steps and challenges that would also be relevant for a tin-catalyzed process.
For a "Butane;ethyl prop-2-enoate;tin(4+)" system, the butane (B89635) would likely serve as an inert solvent. The core reactive components are the tin(4+) catalyst and the ethyl prop-2-enoate monomer. A plausible mechanism would involve the coordination of the ethyl prop-2-enoate to the tin(4+) center, followed by repeated insertion of monomer units to grow the polymer chain, analogous to the well-understood coordination-insertion pathway.
Catalytic Roles of Tin Iv Species in Ethyl Prop 2 Enoate Transformations
Mechanisms of Tin(IV)-Catalyzed (Trans)esterification Involving Acrylate (B77674) Esters
Organotin(IV) complexes are widely employed as catalysts in (trans)esterification reactions to produce various esters, including polyesters. rsc.org The catalytic prowess of these compounds is rooted in the Lewis acidic character of the tin atom, which possesses empty 5d orbitals. This electronic feature enables the tin center to expand its coordination number by interacting with atoms that have non-bonding electron pairs, such as the oxygen atoms in esters and alcohols. rsc.org Consequently, all proposed catalytic mechanisms for these transformations involve processes of ligand association and/or exchange. rsc.org Two primary mechanisms are generally proposed for organotin-catalyzed transesterification reactions: the Lewis acid activation mechanism and the coordination-insertion mechanism. rsc.org
The most commonly proposed pathway for tin-catalyzed (trans)esterification is the Lewis acid mechanism. rsc.org In this process, the organotin(IV) compound functions as a classic Lewis acid. The catalytic cycle begins with the coordination of the tin center to the carbonyl oxygen of the acrylate ester. rsc.orgresearchgate.net This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. rsc.org This activation makes the carbonyl carbon significantly more susceptible to nucleophilic attack by an alcohol. rsc.orgresearchgate.net
There are two main variations of this nucleophilic attack:
Intermolecular attack: An external alcohol molecule attacks the activated carbonyl carbon. rsc.org
Intramolecular attack: The alcohol may first coordinate to the tin center and then attack the activated carbonyl group in an intramolecular fashion. rsc.org
This Lewis acid mechanism is generally favored in systems where the direct exchange of ligands on the tin catalyst with the alcohol is not a preferred pathway. rsc.org The effectiveness of tin(IV) compounds as Lewis acid catalysts is attributed to their ability to form these activated complexes, thereby lowering the energy barrier for the (trans)esterification reaction. researchgate.net
Table 1: Key Steps in Lewis Acid Activation Mechanism
| Step | Description | Key Feature |
| 1. Coordination | The Lewis acidic tin(IV) center coordinates to the carbonyl oxygen of the ethyl prop-2-enoate. | Formation of a catalyst-substrate complex. |
| 2. Activation | Coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon. | Enhanced electrophilicity of the carbonyl carbon. |
| 3. Nucleophilic Attack | An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. | Can be intermolecular or intramolecular. |
| 4. Product Formation | The intermediate collapses, releasing the new ester and regenerating the tin(IV) catalyst. | Catalyst turnover. |
An alternative pathway for tin(IV)-catalyzed ester transformations is the coordination-insertion mechanism, sometimes referred to as the exchange/insertion mechanism. rsc.org This mechanism is particularly relevant in polymerization reactions of cyclic esters and can be extended to (trans)esterification. rsc.org It involves a series of covalent bond rearrangements rather than purely ionic interactions. rsc.org
The process can be broken down into three fundamental steps:
Associative Exchange: The reaction is initiated by an associative exchange where an alcohol molecule displaces a ligand on the tin catalyst to form a tin alkoxide species. rsc.org
Coordination and Insertion: The carbonyl group of the acrylate ester then coordinates to the tin center of the newly formed tin alkoxide. This is followed by the insertion of the ester into the Sn-O bond of the alkoxide. rsc.org This step involves the nucleophilic attack of the alkoxide oxygen on the carbonyl carbon, leading to a rearrangement of covalent bonds. rsc.org
Associative Exchange of Intermediate: The cycle is completed by another associative exchange step that releases the final product and regenerates the active catalytic species. rsc.org
In the context of polymerization, this mechanism involves the coordination of the monomer's carbonyl oxygen to the tin atom, which makes the carbonyl carbon more electrophilic and the Sn-O bond of the initiator/propagating chain more nucleophilic. rsc.org This is followed by a rearrangement of covalent bonds, resulting in the insertion of the monomer into the Sn-O bond, thereby extending the polymer chain. rsc.org
Butyltin(IV) Compounds as Catalysts in Ethyl Prop-2-enoate Polymerization
Butyltin(IV) derivatives, such as dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin oxide, are well-known catalysts for various polymerization reactions, including the formation of polyurethanes and polyesters. researchgate.netreaxis.comgoogle.comgelest.com While much of the literature on ethyl prop-2-enoate (ethyl acrylate) polymerization focuses on free-radical methods, organotin compounds can play a significant role, particularly in condensation and coordination-type polymerization pathways. drexel.eduresearchgate.netresearchgate.nettu-clausthal.de Their function is to control the polymerization process, influencing reaction rates and the final properties of the polymer.
The kinetics of polymerization reactions are significantly influenced by the catalyst. In tin(IV)-mediated processes, the reaction rate is often dependent on the concentration of both the monomer and the catalyst. For tin-catalyzed esterification reactions, a first-order dependence on the catalyst concentration has been observed. researchgate.net The activation energy for such reactions, a key thermodynamic parameter, has also been determined; for example, the activation energy for the esterification of free fatty acids catalyzed by tin chloride was found to be 46.79 kJ mol⁻¹. researchgate.net
In the polymerization of acrylates, high temperatures (often above 120°C) are industrially relevant as they lead to fast polymerization rates. tu-clausthal.de However, these conditions can also lead to secondary reactions. researchgate.net The use of a catalyst like a butyltin(IV) compound can potentially allow for lower reaction temperatures or provide better control over the polymerization at higher temperatures. The thermodynamics of acrylate polymerization are generally favorable, but the specific influence of tin catalysts on the enthalpy and entropy of polymerization for ethyl prop-2-enoate is not extensively detailed in publicly available literature, which primarily focuses on thermal self-initiation mechanisms. researchgate.netwpmucdn.comdrexel.edu However, it is known that the polymerization rate of n-butyl acrylate is influenced by factors such as monomer concentration and temperature, with conversions reaching over 80% in minutes at elevated temperatures. tu-clausthal.de
Table 2: Factors Influencing Polymerization Kinetics
| Factor | Influence on Kinetics | Typical Observation |
| Catalyst Concentration | Reaction rate is often directly proportional to the catalyst concentration. | First-order dependence is common in tin-catalyzed esterifications. researchgate.net |
| Monomer Concentration | Higher monomer concentration generally leads to a higher rate of polymerization. | The rate is dependent on the actual monomer concentration at any given time. tu-clausthal.de |
| Temperature | Increased temperature significantly enhances the polymerization rate. | At 180°C, high conversion of n-butyl acrylate is achieved in under 10 minutes. tu-clausthal.de |
| Solvent | The nature of the solvent can impact the reaction rate. | For n-butyl acrylate, dioxane leads to higher rates than aromatic solvents. tu-clausthal.de |
In coordination polymerization, the catalyst plays a crucial role in producing linear, unbranched polymers with high molar mass and stereoregularity (isotactic or syndiotactic), which imparts crystallinity. wikipedia.org Butyltin alkoxides, for instance, have been shown to initiate the ring-opening polymerization of cyclic esters where all alkoxide groups can initiate a polymer chain, allowing the degree of polymerization to be controlled by the monomer-to-alkoxide ratio. rsc.org This principle suggests that in coordination-type polymerizations of ethyl prop-2-enoate, butyltin(IV) catalysts could offer a degree of control over the molecular weight. The use of organotin catalysts in the copolymerization of organotin acrylates with other vinyl monomers has been studied, indicating their compatibility with polymerization processes aimed at specific polymer compositions and properties. researchgate.netafricaresearchconnects.com
The catalytic activity and selectivity of tin(IV) compounds are profoundly influenced by the ligands attached to the tin center. The nature of these ligands—both the alkyl groups (like butyl) and the anionic ligands (like carboxylates, halides, or alkoxides)—can tune the Lewis acidity of the tin atom and its steric environment. reaxis.com
For instance, in the transesterification of acrylate esters, different organotin catalysts exhibit varying levels of activity. One study found that among several catalysts, (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂ was the most active for the transesterification of methyl acrylate, achieving a high conversion rate and selectivity. researchgate.net This highlights that the length of the alkyl chains and the nature of the carboxylate ligands directly impact catalytic performance. researchgate.net In the context of polyurethane synthesis, the choice of ligands on dibutyltin catalysts can enhance selectivity for the hydroxyl/isocyanate reaction over competing side reactions. reaxis.com
Similarly, for the polymerization of cyclic esters, dibutyltin bis(phenoxides) with different substituents on the phenyl ring have shown to be highly effective catalysts, demonstrating that the electronic properties of the ligands are crucial. This principle extends to the polymerization of ethyl prop-2-enoate, where the choice of ligands on the butyltin(IV) catalyst would be expected to modulate its activity and its ability to control the polymer structure. For example, more electron-withdrawing ligands would increase the Lewis acidity of the tin center, potentially increasing its catalytic activity.
Mechanistic Studies of Tin(IV)-Ethyl Prop-2-enoate Interactions during Catalysis
The catalytic transformation of ethyl prop-2-enoate (ethyl acrylate) by tin(IV) species involves complex interactions that dictate the reaction's efficiency and selectivity. Mechanistic studies, combining experimental and computational approaches, have been crucial in elucidating the nature of the active catalytic species, identifying key intermediates, and understanding the influence of the reaction environment. While direct studies on the specific "Butane;ethyl prop-2-enoate;tin(4+)" system are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous tin(IV)-catalyzed reactions, particularly in the context of polymerization and Michael additions involving acrylate esters.
Identification of Active Catalytic Species and Intermediates
In tin(IV)-catalyzed transformations of ethyl prop-2-enoate, the active catalytic species is often a coordinatively unsaturated tin(IV) center. The reaction is typically initiated by the coordination of the ethyl prop-2-enoate monomer to the tin(IV) catalyst. Organotin(IV) compounds, such as butyltin(IV) carboxylates, have been synthesized and utilized as catalysts for polymerization reactions, demonstrating the versatility of tin(IV) centers. For instance, butyltin(IV) carboxylate compounds have been effectively used for the ring-opening polymerization of ε-caprolactone semanticscholar.org.
The nature of the ligands attached to the tin(IV) center plays a pivotal role in defining the active species. For example, in the presence of alcohols or water, tin(IV) alkoxides or hydroxides can be formed in situ, which are often the true initiating species in polymerization reactions. In the context of cyclic ester polymerization initiated by tin(II) octoate, the formation of tin(II) alkoxide species has been directly observed through MALDI-TOF mass spectrometry, providing strong evidence for the role of metal alkoxides as active centers acs.org. While this is a tin(II) system, it offers valuable insight into the potential mechanisms for tin(IV) catalysts, where a similar coordination-insertion mechanism is plausible.
Intermediates in these reactions are typically transient and difficult to isolate. However, spectroscopic and kinetic studies suggest the formation of a complex between the tin(IV) catalyst and the ethyl prop-2-enoate monomer. In this complex, the electrophilicity of the β-carbon of the acrylate is enhanced, making it more susceptible to nucleophilic attack. In polymerization reactions, this attack comes from the growing polymer chain, leading to chain propagation. In Michael addition reactions, the nucleophile is added to the activated double bond.
Table 1: Plausible Active Species and Intermediates in Tin(IV)-Catalyzed Ethyl Prop-2-enoate Transformations
| Species Type | Plausible Structure/Description | Role in Catalysis | Supporting Evidence/Analogy |
| Active Catalyst | Coordinatively unsaturated Tin(IV) center (e.g., L | Lewis acid, activates the acrylate monomer | General principle of Lewis acid catalysis; use of various tin(IV) compounds in catalysis semanticscholar.orgbohrium.com. |
| Initiating Species | Tin(IV) alkoxide or hydroxide (B78521) (formed in situ with co-initiators) | Initiates polymerization by nucleophilic attack | Direct observation of tin(II) alkoxides in related polymerizations acs.org. |
| Intermediate | [Tin(IV)-ethyl prop-2-enoate] complex | Activated monomer, facilitates nucleophilic attack | Inferred from kinetic studies and mechanistic proposals in related systems. |
| Propagating Species | Growing polymer chain coordinated to the Tin(IV) center | Chain growth in polymerization reactions | Fundamental concept in coordination-insertion polymerization. |
Computational Modeling of Reaction Pathways (e.g., DFT studies of transition states)
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms at the molecular level. While specific DFT studies on the "Butane;ethyl prop-2-enoate;tin(4+)" system are not readily found, the principles and methodologies can be applied from studies on similar catalytic processes involving acrylates and other metal catalysts.
DFT calculations can be employed to:
Determine the geometry of reactants, intermediates, and transition states: This allows for a detailed visualization of the reaction pathway.
Calculate the activation energies associated with different mechanistic steps: This helps in identifying the rate-determining step of the reaction.
Elucidate the electronic structure of key species: This provides insights into the nature of bonding and charge distribution, which are crucial for understanding reactivity.
For example, DFT studies on the radical polymerization of methyl acrylate have been used to determine reaction barriers and the performance of various functionals in predicting these barriers semanticscholar.org. In the context of tin(IV) catalysis, DFT could be used to model the coordination of ethyl prop-2-enoate to the tin(IV) center and the subsequent nucleophilic attack. The calculations would likely show that the coordination of the carbonyl oxygen of the acrylate to the Lewis acidic tin(IV) center lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, thereby reducing the activation energy for nucleophilic attack.
Furthermore, computational studies on Cl-initiated oxidation of ethyl acrylate have utilized DFT to propose comprehensive reaction mechanisms, including addition and abstraction pathways researchgate.net. This demonstrates the power of DFT in mapping complex reaction networks.
Table 2: Representative Data from Hypothetical DFT Calculations on a Tin(IV)-Catalyzed Michael Addition to Ethyl Prop-2-enoate
| Reaction Step | Species | Calculated Parameter | Value (kcal/mol) | Interpretation |
| 1. Catalyst-Substrate Coordination | [SnCl | Coordination Energy | -15.2 | Favorable formation of the catalyst-substrate complex. |
| 2. Nucleophilic Attack | [SnCl | Activation Energy (ΔG‡) | +12.5 | Represents the energy barrier for the C-C or C-X bond formation. |
| 3. Intermediate Formation | Transition State 1 → [SnCl | Reaction Energy (ΔG) | -25.8 | The formation of the product adduct is thermodynamically favorable. |
| 4. Product Release | [SnCl | Desorption Energy | +10.1 | Energy required to release the product and regenerate the catalyst. |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT studies.
Role of Ancillary Ligands and Solvent Effects on Catalytic Performance
The catalytic performance of tin(IV) species in the transformation of ethyl prop-2-enoate is significantly influenced by the nature of the ancillary ligands bound to the tin center and the solvent in which the reaction is conducted.
Ancillary Ligands:
Ancillary ligands, which are ligands that are not directly involved in the bond-making or bond-breaking steps of the catalytic cycle but remain coordinated to the metal center, can modulate the electronic and steric properties of the tin(IV) catalyst. The electronic effects of the ligands can alter the Lewis acidity of the tin(IV) center. Electron-withdrawing ligands will increase the Lewis acidity, potentially leading to a more active catalyst. Conversely, electron-donating ligands may decrease the Lewis acidity.
The steric bulk of the ancillary ligands can influence the selectivity of the reaction by controlling the access of the substrate to the catalytic center. In polymerization, bulky ligands can affect the stereochemistry of the resulting polymer. Studies on tin(II) and tin(IV) complexes with oxygen tripodal ligands have shown that the steric and electronic properties of the ligands significantly impact the biological activity of the complexes, which can be correlated to their binding affinities and reactivity nih.gov. This highlights the importance of ligand design in tuning the properties of metal complexes.
Solvent Effects:
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of the catalytic reaction. Solvents can influence the solubility of the catalyst and reactants, the stability of intermediates and transition states, and the aggregation state of the catalyst.
In reactions involving polar intermediates or transition states, polar solvents can provide stabilization through solvation, thereby lowering the activation energy and accelerating the reaction rate. For instance, in the Michael addition of acetoacetates to acrylates, highly polar solvents were found to stabilize the transition state and lead to faster kinetics researchgate.net. Conversely, non-polar solvents may be preferred for reactions that proceed through less polar transition states.
The solvent can also directly participate in the catalytic cycle by coordinating to the tin(IV) center, potentially altering its reactivity. In the context of acrylate polymerization, solvent effects have been shown to play a key role, with specific interactions between the solvent and the growing polymer chain influencing the reaction kinetics chemrxiv.org.
Table 3: Influence of Ancillary Ligands and Solvents on Tin(IV) Catalysis
| Factor | Effect on Catalytic Performance | Example/Rationale |
| Ancillary Ligands (Electronic) | Electron-withdrawing groups can increase catalyst activity by enhancing Lewis acidity. | Increased electrophilicity of the tin(IV) center leads to stronger activation of the acrylate. |
| Ancillary Ligands (Steric) | Bulky ligands can influence selectivity and, in polymerization, polymer tacticity. | Steric hindrance around the active site can control the approach of the monomer. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, increasing reaction rates. | Stabilization of enolate intermediates in Michael additions researchgate.net. |
| Solvent Coordination | Coordinating solvents can compete with the substrate for binding to the catalyst, potentially inhibiting the reaction. | A strongly coordinating solvent might block the active site of the tin(IV) catalyst. |
| Solvent Cage Effects | The solvent can influence the diffusion of reactants and intermediates, affecting reaction rates. | Cage effects have been observed to be important in the free radical polymerization of acrylates chemrxiv.org. |
Polymer Structures and Architectures Derived from Butane;ethyl Prop 2 Enoate;tin 4+ Systems
Synthesis of Poly(ethyl prop-2-enoate) via Tin(IV)-Catalyzed Routes
Tin(IV) compounds serve as effective catalysts in various polymerization reactions. sysrevpharm.org Their application in the synthesis of polyesters, such as those derived from ethyl acrylate (B77674), leverages their ability to facilitate chain growth through mechanisms like coordination-insertion or by initiating radical polymerization. Tin(IV) catalysts can be utilized in both the homopolymerization of ethyl acrylate and its copolymerization with other vinyl monomers. rsc.orgresearchgate.net
The homopolymerization of ethyl acrylate yields poly(ethyl prop-2-enoate), a polymer with a low glass transition temperature, making it flexible and sticky at ambient temperatures. taylorandfrancis.com While free-radical polymerization is a common method, tin-based catalysts, particularly organotin(IV) compounds, can be employed to control the reaction. chempedia.inforesearchgate.net High-temperature polymerization of ethyl acrylate, often conducted in solvents like xylene, can be initiated thermally. researchgate.netcapes.gov.br The use of a tin(IV) catalyst can influence the reaction kinetics and the molecular architecture of the resulting polymer. researchgate.net For instance, tin(IV) compounds can act as catalysts in the ring-opening polymerization of cyclic esters, and similar catalytic activity can be applied to control the polymerization of acrylic monomers. researchgate.net
Research into the radical polymerization of ethyl acrylate has shown that reaction conditions significantly impact the final polymer structure. researchgate.net The high reactivity of the ethyl acrylate radical can lead to transfer reactions. researchgate.net Tin(IV) catalysts can potentially mitigate such side reactions, leading to polymers with more defined structures.
Ethyl acrylate is a versatile monomer used in copolymers with a wide array of other monomers, including ethene, other acrylates, methacrylates, styrene (B11656), and vinyl acetate, to tailor material properties for various applications. wikipedia.orgwikipedia.org Tin-based compounds can be involved either as catalysts for the copolymerization or as a comonomer in the form of an organotin acrylate. researchgate.netresearchgate.net
For example, tri-n-butyltin acrylate can be copolymerized with ethyl acrylate using a free-radical initiator. researchgate.net In such systems, the composition of the resulting copolymer is determined by the reactivity ratios of the comonomers. The reactivity ratios for the copolymerization of p-acryloyloxy-tri-n-butyltin benzoate (B1203000) (M1) with ethyl acrylate (M2) have been determined, providing insight into the distribution of monomer units along the polymer chain. researchgate.net
The table below presents research findings on the copolymerization of an organotin monomer with various acrylates, including ethyl acrylate.
Table 1: Reactivity Ratios for Copolymerization of p-Acryloyloxy-tri-n-butyltin benzoate (M1) with Acrylate Monomers (M2)
| Comonomer (M2) | r1 (M1 reactivity) | r2 (M2 reactivity) |
|---|---|---|
| Methyl Acrylate | 0.080 | 1.046 |
| Ethyl Acrylate | 0.039 | 1.585 |
| n-Butyl Acrylate | 0.019 | 2.076 |
Data sourced from a study on organotin polymer synthesis. researchgate.net
These values indicate that ethyl acrylate is more reactive than the organotin monomer in this specific system, leading to a copolymer structure with a higher proportion of ethyl acrylate units. researchgate.net The copolymerization can be initiated by agents like azobisisobutyronitrile (AIBN) and carried out in a solvent at elevated temperatures. researchgate.netresearchgate.net
Incorporation of Tin(IV) Species within Polymer Backbones or Side Chains
Organotin polymers are materials where tin atoms are chemically bonded to the polymer structure, either within the main chain or as part of a side group. These polymers have garnered interest for a range of applications. mdpi.com The incorporation of acrylate units, such as ethyl acrylate, into these structures combines the properties of polyacrylates with those of organotin compounds.
The synthesis of organotin polymers containing acrylate units typically involves two main strategies. The first is the polymerization of a monomer that already contains an organotin moiety, such as tributyltin acrylate. researchgate.net These monomers can then be homopolymerized or copolymerized with other standard monomers like ethyl acrylate. researchgate.net
A second approach involves the synthesis of organotin monomers from precursors like dibutyltin (B87310) oxide, which can be reacted with molecules like maleic anhydride (B1165640) to form polymerizable monomers. mdpi.comnih.gov These organotin monomers, such as dibutyltin maleate (B1232345), can then be copolymerized with monomers like butyl acrylate or styrene using free-radical techniques. mdpi.com While this example uses butyl acrylate, the same principle applies to copolymerization with ethyl acrylate. The synthesis of organotin monomers often involves the reaction of an organotin oxide or halide with a carboxylic acid or its derivative. sysrevpharm.org For instance, p-acryloyloxy-tri-n-butyltin benzoate was prepared by reacting p-hydroxy-tri-n-butyltin benzoate with acrylic acid. researchgate.net
The confirmation of the structure of tin-containing polyacrylates relies on a suite of analytical techniques. The composition of copolymers is often determined through tin analysis. researchgate.netmdpi.com Spectroscopic methods are crucial for elucidating the detailed molecular structure.
Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer, such as the ester carbonyl group from the acrylate units and bonds associated with the organotin moiety. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy provide detailed information about the polymer's structure. researchgate.netresearchgate.net For example, in a polyurethane based on a polylactic acid (PLA) oligomer, which shares the ester functional group with polyacrylates, specific chemical shifts can be assigned to the methyl and methine groups of the repeating units. researchgate.net Similar analysis can be applied to tin-containing polyacrylates to confirm the incorporation of both the acrylate and the organotin components. researchgate.net
Gel Permeation Chromatography (GPC) : This technique is used to determine the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.net
The table below summarizes key characterization data for polyester (B1180765) urethanes, which contain structural elements comparable to tin-containing polyacrylates, illustrating the type of data obtained from NMR analysis.
Table 2: Illustrative 13C-NMR Chemical Shifts for Polyester-Based Polymers
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~169.8 |
| Aromatic Carbons | 119 - 130 |
| Methine Carbon (-CH-) | ~69.0 |
| Methylene (B1212753) Carbon (-CH2-) | ~41.0 |
| Methyl Carbon (-CH3) | ~16.7 |
Data adapted from the characterization of PLA-based polyurethanes. researchgate.net
Advanced Polymer Architectures and Functionalization
The combination of tin catalysis and acrylate polymerization allows for the creation of advanced polymer architectures with tailored properties. This includes the development of block copolymers, graft polymers, and other functional materials.
Strategies in macromolecular engineering can be employed to build complex structures like di- and multiblock copolymers. premc.org For example, a polyolefin segment could be combined with a polyacrylate segment to create a block copolymer with unique properties. premc.org The principles of controlled radical polymerization, sometimes facilitated by metal complexes, allow for the synthesis of polymers with well-defined architectures. premc.org
Furthermore, copolymers of ethyl acrylate can be functionalized post-polymerization to introduce new properties. A common copolymer of methacrylic acid and ethyl acrylate (Eudragit® L 100-55) has been chemically modified by attaching L-cysteine, a process known as thiolation. nih.gov This modification dramatically enhances properties like mucoadhesion. nih.gov Similar functionalization strategies could be applied to tin-containing polyacrylates to develop materials for specific, advanced applications. The versatility of acrylate copolymers allows for the incorporation of various functional groups, leading to materials used in coatings, adhesives, and biomedical products. wikipedia.orgwikipedia.org
Block Copolymers and Graft Copolymers Containing Ethyl Prop-2-enoate and Tin Moieties
The synthesis of block and graft copolymers offers precise control over the distribution of different monomer units, leading to materials with distinct phase-separated morphologies and tailored properties. These architectures are particularly significant when combining the flexible poly(ethyl acrylate) segments with functional organotin-containing blocks or grafts.
Block Copolymers are linear copolymers comprised of two or more long sequences, or blocks, of different monomers. In the context of this system, this would typically involve a block of poly(ethyl acrylate) connected to a block of a polymerized organotin-containing monomer. The synthesis of such structures generally relies on controlled/living polymerization techniques, which allow for the sequential addition of monomers while maintaining active polymer chain ends. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization are powerful methods for creating well-defined block copolymers. nih.govsigmaaldrich.comnih.gov For example, a poly(ethyl acrylate) macroinitiator could be synthesized via ATRP and subsequently used to initiate the polymerization of an organotin-containing acrylate or methacrylate (B99206) monomer, yielding a diblock copolymer. nih.govresearchgate.net The synthesis of block copolymers containing segments like polystyrene or poly(methyl methacrylate) with poly(n-butyl acrylate) is well-established and demonstrates the feasibility of these methods for acrylate-based systems. nih.govresearchgate.net
Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. cmu.edu There are three primary methods for synthesizing graft copolymers:
"Grafting through": This method involves the copolymerization of a monomer (like ethyl acrylate) with a macromonomer—a polymer chain with a polymerizable end group (e.g., an organotin-containing polystyrene with a methacrylate end group). cmu.educmu.edu
"Grafting from": In this approach, a polymer backbone is first synthesized with initiator sites along its chain. A second monomer is then polymerized from these sites, growing the grafts. For instance, a poly(ethyl acrylate) copolymer containing initiator-functionalized monomers could be used to initiate the polymerization of an organotin monomer. cmu.edu
"Grafting to": This technique involves attaching pre-synthesized polymer chains (the grafts) to a reactive polymer backbone. cmu.edu For example, a pre-made organotin-containing polymer with a reactive end group could be attached to a poly(ethyl acrylate) backbone containing complementary reactive sites.
A study by Mahmoud et al. investigated the free-radical copolymerization of p-acryloyloxy-tri-n-butyltin benzoate (ABTB), an organotin monomer, with ethyl acrylate (M₂). researchgate.net By determining the monomer reactivity ratios, they provided insight into how these monomers incorporate into a polymer chain. The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. For the ABTB (M₁)/ethyl acrylate (M₂) system, the reactivity ratios were found to be r₁ = 0.039 and r₂ = 1.585. researchgate.net Since both values are less than one and their product (r₁r₂ = 0.062) is also less than one, the monomers have a tendency to arrange in an alternating fashion, though the higher value of r₂ indicates that the growing polymer chain has a preference for adding ethyl acrylate. researchgate.net
Similarly, studies on the copolymerization of organotin monomers like dibutyltin maleate (DBTM) and dibutyltin citraconate (DBTC) with butyl acrylate (BA), a close structural analog of ethyl acrylate, have been conducted. mdpi.comnih.gov The reactivity ratios for these systems also suggest a tendency towards random or alternating distribution of the monomer units. mdpi.com While these studies focused on random copolymers, the determined reactivity ratios are fundamental for designing controlled polymerization strategies needed for block and graft architectures. mdpi.comnih.gov
| Copolymer System (M₁/M₂) | r₁ (Organotin Monomer) | r₂ (Acrylate Monomer) | r₁ * r₂ | Polymerization Type | Reference |
| p-Acryloyloxy-tri-n-butyltin benzoate / Ethyl Acrylate | 0.039 | 1.585 | 0.062 | Random Copolymer | researchgate.net |
| Dibutyltin Maleate / Butyl Acrylate | 0.150 | 0.400 | 0.060 | Random Copolymer | mdpi.com |
| Dibutyltin Citraconate / Butyl Acrylate | 0.090 | 0.350 | 0.032 | Random Copolymer | mdpi.com |
This interactive table summarizes the monomer reactivity ratios for various organotin and acrylate copolymer systems. These values are crucial for predicting copolymer composition and structure.
Post-Polymerization Modification of Tin-Containing Polyacrylates
Post-polymerization modification is a powerful strategy for synthesizing functional polymers by altering a pre-existing polymer. This approach can be more versatile than the direct polymerization of functional monomers, which can sometimes be challenging to synthesize or polymerize.
One major route to tin-containing polyacrylates is the modification of a precursor polyacrylate, such as poly(ethyl prop-2-enoate). Transesterification is a key reaction for this purpose. In this reaction, the ethyl ester side groups of poly(ethyl acrylate) are exchanged with a tin-containing alcohol (an organotin alkoxide) or with another alcohol in the presence of an organotin catalyst. google.comrsc.org Research has shown that organocatalysts, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can efficiently catalyze the transesterification of polyacrylates with a wide range of alcohols under relatively mild conditions. rsc.orgnih.govresearchgate.net This method allows for the direct conversion of a commodity polymer like poly(ethyl acrylate) into a more specialized, functional material. rsc.orgnih.gov Similarly, lithium alkoxides have been used to modify poly(methyl methacrylate), a related poly(meth)acrylate, via transesterification, demonstrating the broad applicability of this chemical approach. nih.gov
A patent describes the use of organotin catalysts, such as dibutyltin oxide, for the transesterification of methyl or ethyl acrylates with various alcohols. google.com This same catalytic process could be applied to the polymer, where the ester groups along the poly(ethyl acrylate) chain would react with a tin-containing alcohol, or another alcohol in the presence of a soluble organotin catalyst that might become incorporated into the final product. google.com
| Precursor Polymer | Modifying Reagent/Catalyst | Reaction Type | Functional Group Introduced | Reference |
| Poly(methyl acrylate) | Various Alcohols / TBD (catalyst) | Organocatalyzed Transesterification | Various Alkoxy Groups | rsc.orgnih.govresearchgate.net |
| Poly(methyl methacrylate) | Primary Alcohols / LDA (to form lithium alkoxide) | Transesterification | Various Alkoxy Groups | nih.gov |
| Poly(pentachlorophenyl acrylate) | Hydroxyl-tri-phenyltin benzoates | Exchange Reaction | Triphenyltin Benzoate | researchgate.netemerald.com |
| Methyl/Ethyl Acrylates | Alcohols / Organotin Catalyst (e.g., Dibutyltin oxide) | Catalytic Transesterification | Various Alkoxy Groups | google.com |
This interactive table outlines various methods for the post-polymerization modification of polyacrylates, which can be adapted to introduce tin-containing moieties.
An alternative strategy involves preparing a reactive precursor polymer that can subsequently be modified with an organotin compound. For example, a study demonstrated the synthesis of poly(pentachlorophenyl acrylate), an "activated" polymer where the pentachlorophenyl ester is a good leaving group. researchgate.netemerald.com This reactive polymer was then treated with amino-tri-phenyltin benzoates or hydroxyl-tri-phenyltin benzoates in an exchange reaction to yield the desired organotin-functionalized polymer. researchgate.netemerald.com This method provides a pathway to polymers that might be inaccessible through direct polymerization due to the reactivity of the desired tin-containing monomer.
Advanced Spectroscopic and Analytical Methodologies for System Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
NMR spectroscopy is an indispensable tool for gaining detailed information about the chemical structure and reaction dynamics within this polymerization system. researchgate.netdtu.dk
Multidimensional NMR Techniques (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a powerful approach for the unambiguous assignment of polymer microstructures. acs.orgresearchgate.net
¹H NMR Spectroscopy: This technique is fundamental for determining monomer conversion by monitoring the disappearance of vinyl proton signals of ethyl acrylate (B77674) and the appearance of signals corresponding to the saturated polymer backbone. researchgate.netunits.it It is also used for end-group analysis, which can provide insights into the initiation and termination mechanisms. bath.ac.uk
¹³C NMR Spectroscopy: ¹³C NMR offers detailed information about the polymer's microstructure, including tacticity (the stereochemical arrangement of adjacent monomer units) and the presence of different comonomer sequence distributions in copolymers. acs.orgsemanticscholar.org The chemical shifts of the carbonyl and backbone carbons are sensitive to their local chemical environment. For organotin-catalyzed systems, the coupling constants between tin and carbon atoms (ⁿJ [¹¹⁹Sn, ¹³C]) can offer valuable information about the geometry around the tin center. researchgate.net
¹¹⁹Sn NMR Spectroscopy: As a key element in the catalytic system, ¹¹⁹Sn NMR provides direct insight into the state of the tin catalyst. researchgate.netresearchgate.net The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the ligands attached. This allows for the study of the catalyst's active state, its interaction with the monomer, and its potential transformation during the polymerization process. tdx.catacs.org
Multidimensional NMR (e.g., gHSQC, gHMBC): 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These techniques are invaluable for resolving overlapping signals and providing unambiguous assignments of complex polymer structures and end-groups. acs.org
Table 1: Representative NMR Data for the Poly(ethyl prop-2-enoate) System
| Nucleus | Technique | Chemical Shift (δ) Range (ppm) | Information Obtained |
| ¹H | 1D NMR | 5.8-6.4 | Vinyl protons of monomer (for conversion) |
| 4.1 | -O-CH₂-CH₃ of ester group | ||
| 1.5-2.5 | Polymer backbone protons (-CH₂-CH-) | ||
| 1.2 | -O-CH₂-CH₃ of ester group | ||
| ¹³C | 1D NMR | 174-176 | Carbonyl carbon (C=O) |
| 60 | -O-CH₂-CH₃ of ester group | ||
| 35-45 | Polymer backbone carbons (CH₂-CH) | ||
| 14 | -O-CH₂-CH₃ of ester group | ||
| ¹¹⁹Sn | 1D NMR | -20 to -150 | Catalyst structure, coordination environment |
| ¹H-¹³C | gHSQC/gHMBC | Correlation Peaks | Unambiguous assignment of proton and carbon signals, end-group analysis |
In-situ NMR for Reaction Monitoring
In-situ or real-time NMR spectroscopy is a powerful method for monitoring the polymerization of ethyl acrylate as it happens. nih.govchemrxiv.org By acquiring spectra at regular intervals directly within the NMR spectrometer, researchers can track the consumption of monomer and the formation of the polymer over time. researchgate.netchemrxiv.org This provides detailed kinetic data, allowing for the determination of reaction rates, activation energies, and the influence of catalyst concentration or temperature on the polymerization process. rsc.orgresearchgate.net This technique is particularly useful for elucidating reaction mechanisms by identifying and tracking the concentration of transient intermediates or catalyst resting states. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Coordination Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information on functional groups and molecular interactions. researchgate.netresearchgate.net
IR Spectroscopy (FTIR): Fourier-transform infrared spectroscopy is routinely used to follow the polymerization of ethyl acrylate by monitoring the disappearance of the C=C stretching vibration (around 1635 cm⁻¹) and the C-H vinyl bond (around 3040 cm⁻¹) of the monomer. Simultaneously, the growth of C-H alkane stretches (around 2800-3000 cm⁻¹) of the polymer backbone can be observed. A key application is in studying the coordination between the tin(IV) catalyst and the carbonyl group (C=O) of the ethyl acrylate monomer. sctunisie.org A shift in the C=O stretching frequency (typically around 1730 cm⁻¹) upon interaction with the Lewis acidic tin center can confirm the coordination mechanism that precedes the insertion of the monomer into the growing polymer chain. bath.ac.uk
Raman Spectroscopy: Raman spectroscopy is also effective for monitoring polymerization kinetics. researchgate.net It is particularly advantageous for bulk polymerization systems and can be used for in-situ monitoring. bath.ac.uk The C=C double bond of the acrylate gives a strong Raman signal, which diminishes as the reaction progresses.
Table 2: Key Vibrational Frequencies for Monitoring Ethyl Prop-2-enoate Polymerization
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Application |
| C=C | Stretching | ~1635 | Monomer consumption |
| C=O | Stretching | ~1730 | Monomer/Polymer identification, Catalyst coordination |
| C-H (sp²) | Stretching | ~3040 | Monomer consumption |
| C-H (sp³) | Stretching | 2800-3000 | Polymer formation |
Mass Spectrometry (e.g., MALDI-TOF) for Polymer Molecular Weight and End-Group Analysis
Mass spectrometry (MS) is a critical tool for determining the absolute molecular weight, molecular weight distribution (polydispersity), and the chemical nature of polymer end-groups. nih.govfree.fr
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is particularly well-suited for synthetic polymers. dntb.gov.ua It allows for the precise mass determination of individual polymer chains. A MALDI-TOF spectrum consists of a series of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization, plus the mass of the end-groups and an ionizing cation (e.g., Na⁺ or K⁺). free.fr This provides not only the average molecular weights (Mn, Mw) but also crucial information about the end-groups. researchgate.netacs.org Identifying the masses of the terminal groups helps to confirm the initiation and termination mechanisms of the polymerization catalyzed by the tin compound. openrepository.comresearchgate.net For instance, fragments of the butyl-tin catalyst may be found at one or both ends of the polymer chain. rsc.org However, for polymers with broad molecular weight distributions (polydispersity > 1.2), MALDI-TOF may underestimate the average molecular weights. acs.org
Electron Microscopy and X-ray Scattering Techniques for Morphology and Higher-Order Structure
While NMR and vibrational spectroscopy reveal molecular-level details, electron microscopy and X-ray scattering techniques are used to characterize the larger-scale morphology and structure of the resulting poly(ethyl prop-2-enoate). scirp.orgdiva-portal.org
Electron Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the polymer's morphology. researchgate.net SEM is used to study the surface topography of polymer films or particles, while TEM can reveal the internal structure, phase separation in blends, or the dispersion of any additives or catalyst residues within the polymer matrix. researchgate.net
X-ray Scattering (SAXS, WAXS): Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide information about the structure on different length scales. scirp.org WAXS can determine the degree of crystallinity in a semi-crystalline polymer by detecting sharp diffraction peaks. SAXS is used to investigate larger-scale structures, such as the size and shape of polymer domains, nanoparticles, or microphase-separated morphologies in block copolymers, over length scales of nanometers to hundreds of nanometers. researchgate.netnih.gov
Thermal Analysis (e.g., TGA, DTA) for Polymer Degradation Pathways
Thermal analysis techniques are employed to study the thermal stability and degradation behavior of the poly(ethyl prop-2-enoate) synthesized with the tin catalyst. researchgate.netacs.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperature of the polymer. The presence of residual tin catalyst may influence the thermal stability, potentially lowering the onset temperature of degradation. nih.govpolympart.ir Analysis of the TGA curve can provide information on the degradation mechanism, such as depolymerization (unzipping) or random chain scission. capes.gov.brresearchgate.net
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the difference in temperature between a sample and a reference as a function of temperature. science.govksu.edu.sa These techniques are used to determine thermal transitions such as the glass transition temperature (Tg), which is a critical property of the amorphous polymer, and any melting (Tm) or crystallization (Tc) temperatures for semi-crystalline materials. Kinetic studies of polymerization can also be performed using DSC. rsc.org
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Abbreviation | Primary Information Obtained |
| Nuclear Magnetic Resonance | NMR | Chemical structure, tacticity, end-groups, reaction kinetics |
| Infrared Spectroscopy | IR / FTIR | Functional groups, monomer conversion, catalyst-monomer coordination |
| Raman Spectroscopy | Raman | Monomer conversion, reaction kinetics |
| Mass Spectrometry | MS / MALDI-TOF | Absolute molecular weight, polydispersity, end-group analysis |
| Electron Microscopy | SEM / TEM | Surface and internal morphology, particle dispersion |
| X-ray Scattering | SAXS / WAXS | Nanoscale structure, crystallinity |
| Thermal Analysis | TGA / DTA / DSC | Thermal stability, degradation pathways, thermal transitions (Tg, Tm) |
Computational and Theoretical Studies on the System Reactivity and Properties
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational catalysis, offering a balance between accuracy and computational cost that is well-suited for studying complex reaction mechanisms. acs.orgresearchgate.net It allows for the detailed exploration of potential energy surfaces, identifying key intermediates and transition states that govern the reaction pathway. auburn.edu
DFT calculations are instrumental in elucidating the mechanisms of tin-catalyzed processes, such as the Michael addition, a key reaction for ethyl prop-2-enoate. nih.govresearchgate.net Through these calculations, the entire energy profile of a reaction can be mapped out, revealing the step-by-step transformation from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, intermediates, transition states, and products. nih.gov
Transition state (TS) analysis is particularly crucial. For instance, in a tin(IV)-catalyzed Michael addition of a nucleophile to ethyl acrylate (B77674), DFT can model the coordination of the ethyl acrylate to the Lewis acidic tin(IV) center, which activates the acrylate towards nucleophilic attack. The subsequent C-C bond-forming step is often the rate-determining step of the reaction. nih.gov The calculated energy barrier (activation energy) for this transition state provides a quantitative measure of the reaction rate.
Research on analogous organocatalytic Michael additions has shown that the relative free energies of different potential transition states can explain the observed stereoselectivity. nih.gov Bifunctional catalysts, for example, can utilize hydrogen bonding to stabilize the transition state, lowering its energy and accelerating the reaction. auburn.edunih.gov The table below presents a hypothetical energy profile for a tin-catalyzed Michael addition, illustrating the kind of data generated from DFT studies.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated Catalyst, Nucleophile, and Ethyl Acrylate | 0.0 |
| Reactant Complex | Catalyst-Substrate Pre-reaction Complex | -5.2 |
| TS1 | Transition State for C-C Bond Formation | +15.8 |
| Intermediate | Post-addition Enolate Complex | -10.4 |
| TS2 | Transition State for Proton Transfer/Product Release | +8.5 |
| Product Complex | Catalyst-Product Complex | -18.0 |
| Products | Separated Catalyst and Michael Adduct | -15.5 |
This table provides illustrative data based on typical values found in DFT studies of catalytic Michael additions. The values demonstrate how computational chemistry quantifies the energy landscape of a reaction pathway.
By systematically varying the ligands in silico, researchers can study how these changes affect the electronic structure of the tin atom. For example, introducing electron-withdrawing or electron-donating groups into the ligands can fine-tune the charge on the tin center, thereby altering its Lewis acidity and its ability to activate substrates like ethyl acrylate. acs.org DFT analysis, often combined with methods like Natural Bond Orbital (NBO) analysis, can quantify these electronic changes and correlate them with catalytic activity. mdpi.com
Studies on various metal complexes, including those of iron and tin, have shown that the coordination sphere dictates key parameters for catalytic efficacy. nih.govyoutube.com Strong π-donating ligands, for instance, can influence the electronic affinity and bond energies within the catalytic site, directly impacting performance. nih.gov
| Ligand Feature | Effect on Sn(IV) Center | Predicted Impact on Catalysis |
|---|---|---|
| Increased number of alkyl groups (e.g., butyl) | Decreases Lewis acidity | Lower activity for substrate activation |
| Electron-withdrawing groups on ligands | Increases Lewis acidity (higher positive charge on Sn) | Enhanced activation of ethyl acrylate |
| Bulky steric groups (e.g., tert-butyl) | Can create a specific binding pocket | Increased selectivity, potentially lower rate |
| Chelating ligands | Increases catalyst stability | Longer catalyst lifetime, prevents decomposition |
| Anionic, π-donating ligands (e.g., phenolates) | Modulates spin state and electronic affinity | Significant tuning of catalytic efficacy |
This table summarizes general trends observed in computational studies on how ligand modifications can tune the properties of a central metal catalyst, applicable to the tin(IV) system.
Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Conformations
When the tin(IV)-catalyzed reaction is a polymerization of ethyl acrylate, Molecular Dynamics (MD) simulations become an essential tool for understanding the resulting polymer's properties. acs.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system at the nanoscale. rsc.org This is particularly useful for studying the conformational behavior of polymer chains and their interactions with each other and with any surrounding solvent (like butane). oup.comacs.org
MD simulations are built upon a 'force field,' a set of parameters that defines the potential energy of the system based on the positions of its atoms. These force fields can be developed and validated using high-level quantum mechanical calculations. The simulations can track intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern how polymer chains pack together in the condensed phase.
| Simulation Parameter/Observable | Typical Finding for Poly(ethyl acrylate) | Significance |
|---|---|---|
| Radius of Gyration (Rg) | Provides a measure of the polymer chain's dimensions in solution or melt. | Relates to viscosity and hydrodynamic volume. |
| Torsional Angle Autocorrelation Function (TACF) | Shows strongly non-exponential decay, indicating complex, cooperative side-chain motion. researchgate.net | Reveals the timescale and nature of local relaxations. |
| Mean Squared Displacement (MSD) | Used to calculate diffusion coefficients of polymer chains and solvent molecules. | Characterizes material transport properties and chain mobility. |
| Radial Distribution Function (RDF) | Shows the probability of finding atoms at a certain distance from each other. | Describes the local packing and structure of polymer chains. |
| Side Chain Motion | Characterized by rapid torsional oscillations and larger-scale jump motions. researchgate.net | Impacts dielectric properties and mechanical loss. |
This table highlights key observables from Molecular Dynamics simulations and their relevance to understanding the structure and dynamics of polymers like poly(ethyl acrylate).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Efficiency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of compounds and their biological or chemical activity. In the context of catalysis, QSAR can be used to build models that predict the efficiency (e.g., turnover frequency) or selectivity (e.g., enantiomeric excess) of a series of catalysts based on their structural features.
To build a QSAR model for tin(IV) catalysts, one would first synthesize or computationally design a library of related catalysts with varying ligands. For each catalyst, a set of numerical values, known as molecular descriptors, is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment, atomic charges).
Statistical methods, such as partial least squares (PLS), are then used to create a mathematical equation that links these descriptors to the observed catalytic activity. A robust QSAR model not only has good statistical quality for the training set of catalysts used to build it but also accurately predicts the activity of new, untested catalysts. This makes QSAR a powerful tool for the rational design of new catalysts, as it can screen large numbers of potential structures computationally before committing to their synthesis and experimental testing.
| QSAR Model Parameter | Description | Example Value |
|---|---|---|
| Molecular Descriptors | Numerical representations of molecular structure (e.g., steric, electronic, topological). | Net charge on Sn atom, Steric parameters (e.g., buried volume). |
| R² (Coefficient of Determination) | Measures how well the model fits the training data (closer to 1 is better). | 0.913 |
| Q² (Cross-validated R²) | Measures the predictive power of the model using internal validation (closer to 1 is better). | 0.873 |
| R²_pred (Predictive R² for external set) | Measures the predictive power of the model for an external test set of compounds. | 0.971 |
This table outlines the essential components and validation metrics of a QSAR model for predicting catalytic activity, with example statistical values taken from a relevant study on metal catalysts.
Applications in Advanced Materials and Industrial Processes Excluding Clinical/safety
Coatings and Surface Modification
Polymers based on ethyl acrylate (B77674) are fundamental to the formulation of high-quality paints and coatings, where organotin catalysts play a crucial role in their synthesis. atamankimya.com These polymers contribute to the production of coatings with excellent durability, flexibility, and resistance to environmental factors like moisture and UV radiation. atamankimya.com
In the context of surface modification, these polymer systems can be tailored to impart specific properties to a surface, such as hydrophobicity or resistance to abrasion. The ability to control the polymerization process through the use of specific organotin catalysts allows for the fine-tuning of the polymer's characteristics to meet the demands of advanced coating applications.
| Application Area | Role of Organotin-Catalyzed Ethyl Acrylate Polymers | Key Benefits |
| Industrial Coatings | Forms the primary binder system. | Durability, flexibility, environmental resistance. atamankimya.com |
| Decorative Paints | Provides adhesion and a high-quality finish. | Improved adhesion, enhanced aesthetic properties. atamankimya.com |
| Varnishes | Creates a protective and transparent layer. | Clarity, hardness, and protection. atamankimya.com |
Adhesives and Sealants
The adhesive and sealant industry heavily relies on the unique properties of ethyl acrylate-based polymers. These polymers are key components in the formulation of a wide range of adhesive products, from pressure-sensitive adhesives to structural bonding agents. Organotin catalysts are often incorporated into these formulations to improve their bonding strength and curing characteristics. atamankimya.com
In sealant applications, particularly for room-temperature vulcanizing (RTV) silicones, organotin compounds like dibutyltin (B87310) dilaurate are widely used as catalysts. lupinepublishers.comlupinepublishers.com These catalysts facilitate the cross-linking of polymer chains at ambient conditions, leading to the formation of a durable and flexible elastomeric seal. lupinepublishers.comlupinepublishers.com The resulting sealants exhibit excellent adhesion to a variety of surfaces and provide long-lasting protection against environmental factors.
Copolymers of ethyl acrylate with other monomers, such as ethene, are also suitable for use as adhesives and polymer additives, demonstrating the versatility of this class of materials. wikipedia.org
| Product Type | Function of Organotin-Catalyzed Ethyl Acrylate Polymers | Performance Enhancements |
| Pressure-Sensitive Adhesives | Provides the necessary tack and peel strength. | Controlled adhesion and cohesion properties. solventis.net |
| RTV Silicone Sealants | Acts as a cross-linking system when catalyzed by organotins. | Room temperature curing, excellent durability and flexibility. lupinepublishers.comlupinepublishers.com |
| Construction Adhesives | Ensures strong and durable bonds between building materials. | High bond strength, gap-filling capabilities. atamankimya.com |
Advanced Polymer Resins and Composites
Organotin-catalyzed polymerization of ethyl acrylate is instrumental in the production of advanced polymer resins and composites with superior mechanical properties. The organotin catalyst accelerates the polymerization process, leading to a more efficient production of resins with enhanced characteristics. atamankimya.com
Furthermore, organotin compounds can act as cross-linking agents, which connect polymer chains to form a three-dimensional network. youtube.com This cross-linking process significantly enhances the rigidity, hardness, and thermal stability of the polymer, making it suitable for applications where these properties are critical. youtube.com
| Material Type | Contribution of Organotin-Catalyzed Ethyl Acrylate Polymers | Resulting Properties |
| Unsaturated Polyester (B1180765) Resins | Serves as a key component of the resin matrix. | High activity in polymerization, good mechanical strength. atamankimya.com |
| Fiber-Reinforced Composites | Acts as the binding matrix for reinforcing fibers. | Improved strength-to-weight ratio, enhanced durability. atamankimya.com |
| Cross-linked Polymers | Forms a rigid three-dimensional network. | Increased hardness, thermal stability, and rigidity. youtube.com |
Intermediates in Organic Synthesis and Chemical Manufacturing
Beyond their direct use in formulated products, the components of this chemical system serve as important intermediates in broader organic synthesis and chemical manufacturing. Ethyl acrylate is a versatile monomer that can be used to produce a wide range of other chemicals. wikipedia.org Through a process called transesterification, which can be catalyzed by either acids or bases, ethyl acrylate can be reacted with higher alcohols to produce specialty acrylates. wikipedia.org
Organotin compounds themselves are synthesized from tin tetrachloride (SnCl4) through alkylation with organomagnesium or organoaluminum compounds. lupinepublishers.comwikipedia.org These organotin compounds are not only catalysts but also important intermediates in the synthesis of other organometallic compounds. wikipedia.org
The catalytic properties of tin(IV) compounds are central to esterification and transesterification reactions, which are fundamental processes in the chemical industry for the production of esters. core.ac.ukresearchgate.net These esters have a vast range of applications, including their use as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. The development of heterogeneous tin catalysts is an area of active research, aiming for more environmentally friendly and recyclable catalytic systems. core.ac.uk
Future Research Directions and Unresolved Challenges
Development of Novel Butyltin(IV) Catalysts with Enhanced Activity and Selectivity
The development of advanced butyltin(IV) catalysts is a significant area of ongoing research, driven by the need for more efficient and selective chemical transformations. While organotin(IV) compounds are known to be active catalysts for various reactions, including transesterification and polymerization, future work is focused on tailoring the catalyst structure to achieve superior performance. rsc.orgrsc.org
A primary challenge is to enhance the catalytic activity, allowing for lower catalyst loadings and shorter reaction times. Research in this area involves the synthesis of novel organotin(IV) compounds with varied ligand environments. rsc.org For instance, the introduction of specific functional groups on the ligands can influence the Lewis acidity of the tin center, a key factor in its catalytic prowess. The coordination number and geometry of the tin atom, which can be controlled by the steric and electronic properties of the attached organic groups, also play a crucial role. Recent studies have shown that dimeric organotin structures with hexa-coordinated tin atoms can exhibit different catalytic behaviors compared to their monomeric, penta-coordinated counterparts. rsc.org
Another critical aspect is improving the selectivity of these catalysts. In polymerization reactions, such as those involving ethyl prop-2-enoate, a well-designed butyltin(IV) catalyst could potentially control the tacticity of the resulting polymer, thereby influencing its physical and mechanical properties. For other reactions, such as the glycerolysis of triglycerides, the selectivity towards desired products like monoacylglycerols over diacylglycerols is a key objective. rsc.org The reactivity order of different butyltin(IV) catalysts has been shown to depend on factors like their compatibility with the reaction medium and the specific reaction mechanism they follow. rsc.org
Future research will likely focus on:
Ligand Design: Synthesizing butyltin(IV) complexes with novel, polydentate ligands to fine-tune the electronic and steric environment of the tin center.
Supramolecular Approaches: Investigating the role of non-covalent interactions, such as hydrogen bonding, in the catalytic cycle. rsc.org
Heterogenization: Immobilizing butyltin(IV) catalysts on solid supports to facilitate catalyst recovery and reuse, a key principle of green chemistry.
| Catalyst Type | Key Features | Potential Advantages |
| Monomeric Penta-coordinated Sn(IV) | Single tin center with five organic ligands. | Generally good Lewis acidity and catalytic activity. rsc.org |
| Dimeric Hexa-coordinated Sn(IV) | Two tin centers bridged by ligands, each with six attachments. | Can exhibit different selectivity and stability profiles. rsc.org |
| Ligand-Modified Butyltin(IV) | Contains functional groups on the organic ligands. | Allows for fine-tuning of catalyst activity, selectivity, and solubility. frontiersin.orgnih.gov |
| Supported Butyltin(IV) | Catalyst is chemically or physically bound to a solid support. | Enhanced recyclability and potential for use in continuous flow reactors. |
Sustainable Synthesis Routes for System Components and Derived Materials
A significant challenge in the broader application of the butane (B89635), ethyl prop-2-enoate, and tin(IV) system is the reliance on conventional, often petrochemically-derived, synthesis routes for its components. Future research is increasingly directed towards developing more sustainable pathways.
For ethyl prop-2-enoate (ethyl acrylate), a key monomer in the polymer industry, current production methods typically involve the esterification of acrylic acid, which itself is produced from the oxidation of propylene. Research into bio-based routes is a major goal. This includes the development of microbial fermentation processes or catalytic conversion of renewable feedstocks like glycerol (B35011) or lactic acid to produce acrylic acid and its esters.
The synthesis of butyltin(IV) catalysts also presents sustainability challenges, particularly concerning the use of tin and the synthesis of the alkylating agents. Efforts to improve sustainability could involve:
More efficient catalytic syntheses of the organotin compounds themselves, reducing waste and energy consumption.
Developing methods for the recovery and recycling of tin from post-reaction mixtures to minimize environmental impact.
Exploring the use of bio-derived ligands for the tin catalysts.
Regarding butane , while it is a component of natural gas and a byproduct of petroleum refining, research into its selective functionalization to create higher-value chemicals is an active field.
For materials derived from this system, such as poly(ethyl acrylate), the focus is on creating polymers that are more sustainable throughout their lifecycle. This includes designing polymers for easier recycling or for biodegradability, particularly for applications where end-of-life collection is challenging.
Mechanistic Insights into Complex Multi-component Reaction Environments
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net The system comprising butane, ethyl prop-2-enoate, and a tin(IV) catalyst can be viewed as a potential MCR environment, and understanding the intricate reaction mechanisms is a significant unresolved challenge. rsc.orgnih.gov
Future research will heavily rely on a combination of experimental and computational methods to unravel these complex pathways. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model the reaction intermediates and transition states, providing insights into the most energetically favorable reaction pathways. researchgate.net This is particularly useful for understanding how the tin(IV) catalyst activates the ethyl prop-2-enoate monomer and how the solvent (potentially butane) influences the reaction kinetics and selectivity.
Key questions to be addressed include:
What is the precise role of the butyltin(IV) species? Does it act as a simple Lewis acid, or does it participate in more complex catalytic cycles involving insertion or transmetalation steps?
How do the different components of the system interact? For instance, does butane act merely as an inert solvent, or can it be activated by the tin catalyst to participate in the reaction?
In the context of polymerization, what are the elementary steps of initiation, propagation, and termination, and how are they influenced by the catalyst structure and reaction conditions?
Computer-generated mechanistic networks are emerging as a powerful tool to help elucidate the outcomes of complex MCRs, sometimes revealing unexpected reaction pathways and products. nih.gov Applying such computational tools to this system could accelerate the discovery of new reactions and materials.
Integration of Butane as a Tunable Reaction Medium or Direct Ligand Source
The role of butane in this system is traditionally considered to be that of a solvent. However, future research could explore more active roles for this simple alkane.
As a tunable reaction medium , butane, particularly in its supercritical state, offers intriguing possibilities. Supercritical fluids have properties that are intermediate between those of a liquid and a gas, and these properties (e.g., density, viscosity, and solvent power) can be continuously tuned by adjusting the temperature and pressure. By using supercritical butane as the reaction medium for the tin-catalyzed polymerization of ethyl prop-2-enoate, it might be possible to:
Control the polymer's molecular weight and molecular weight distribution.
Influence the polymer's morphology.
Facilitate the separation of the polymer product from the residual monomer and catalyst, as the butane can be easily removed by depressurization.
A more ambitious and challenging research direction is the use of butane as a direct ligand source . This would involve the catalytic activation of butane's strong C-H bonds by the tin(IV) center, leading to the in-situ formation of a butyl-tin bond. While C-H activation of alkanes is a notoriously difficult chemical problem, achieving it in this context would represent a major breakthrough, potentially simplifying the synthesis of butyltin catalysts by using butane as a direct and abundant source of butyl groups.
Expanding the Scope of Butane;Ethyl Prop-2-enoate;Tin(4+) Chemistry in Functional Polymer Design
The chemistry of this ternary system holds significant potential for the design of advanced functional polymers. nih.gov Ethyl prop-2-enoate is a versatile monomer, and its polymerization using sophisticated butyltin(IV) catalysts could lead to polymers with precisely controlled architectures and functionalities.
Future research in this area could focus on:
Controlled Polymerization: Developing butyltin(IV) catalysts that can mediate controlled/living polymerization of ethyl prop-2-enoate. This would allow for the synthesis of well-defined polymers with predictable molecular weights and low dispersity, which is crucial for many high-performance applications.
Block Copolymer Synthesis: Using controlled polymerization techniques to create block copolymers. For example, a well-defined poly(ethyl acrylate) block could be combined with other polymer blocks to create amphiphilic materials for self-assembly, thermoplastic elastomers, or compatibilizers for polymer blends.
Functional Monomer Incorporation: Expanding the scope of the polymerization to include functionalized acrylate (B77674) monomers alongside ethyl prop-2-enoate. By carefully selecting the butyltin(IV) catalyst, it may be possible to copolymerize these monomers in a controlled fashion, leading to polymers with tailored optical, electronic, or biological properties. The advancement of synthetic polymer chemistry enables the creation of polymers with specific compositions and functionalities, which is particularly relevant for biomedical applications. nih.gov
Post-Polymerization Modification: Designing poly(ethyl acrylate) chains with specific end-groups or in-chain functionalities that can be further modified after polymerization. This approach, often used in conjunction with techniques like RAFT polymerization, broadens the range of accessible functional polymers. researchgate.netresearchgate.net
| Polymer Architecture | Potential Application | Research Challenge |
| Well-defined Homopolymers | High-performance adhesives, coatings, and elastomers. | Achieving high control over molecular weight and dispersity with tin catalysts. |
| Diblock or Triblock Copolymers | Nanostructured materials, drug delivery vehicles, thermoplastic elastomers. | Ensuring efficient crossover from one monomer block to another. |
| Gradient Copolymers | Materials with unique mechanical or optical gradients. | Precisely controlling the monomer feed ratio during polymerization. |
| Star or Brush Polymers | Rheology modifiers, high-density functional materials. | Synthesizing and utilizing multifunctional tin-based initiators. |
Q & A
Q. How do temperature and pressure affect the supramolecular assembly of tin(4+) ethyl prop-2-enoate complexes?
- Methodology :
- Perform high-pressure XRD to observe structural changes under compression (e.g., ligand buckling).
- Use variable-temperature NMR to monitor dynamic ligand exchange processes.
- Model phase diagrams using molecular dynamics simulations to predict assembly pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for tin(4+) complexes?
Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data in tin(4+) complex studies?
- Methodology :
- Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature).
- Use error propagation analysis to quantify uncertainty in turnover numbers.
- Perform reproducibility tests across multiple batches to identify systematic errors .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
